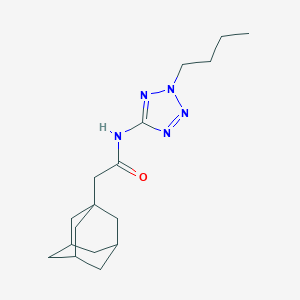
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone, also known as BMSM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In
Mécanisme D'action
The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. Inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of mood, memory, and cognition.
Biochemical and Physiological Effects:
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit several biochemical and physiological effects. Studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has also been shown to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is its potent inhibitory activity against various enzymes, which makes it a potential lead compound for the development of novel drugs for the treatment of various neurological disorders and cancer. Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits good solubility in common organic solvents, which makes it easy to handle in the laboratory.
However, one of the main limitations of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is its low water solubility, which makes it difficult to administer orally. Furthermore, the toxicity profile of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is not well established, which makes it important to conduct further toxicological studies before its clinical use.
Orientations Futures
There are several future directions for the research on 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. One of the main directions is the development of novel drugs for the treatment of neurological disorders and cancer based on the structure of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. Furthermore, the mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone needs to be further elucidated to understand its potential applications in other fields such as material science. Finally, the toxicity profile of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone needs to be further established to ensure its safe use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the reaction of 4-bromobenzene sulfonyl chloride with 3,4-dihydro-2-naphthol in the presence of a base such as pyridine. The resulting compound is then subjected to a reduction reaction using sodium borohydride to yield 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone. The overall yield of the synthesis process is around 70%, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and play a crucial role in the pathogenesis of several neurological disorders such as Alzheimer's disease and Parkinson's disease.
Furthermore, 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has also been investigated for its potential anticancer activity. Studies have shown that 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Propriétés
Nom du produit |
2-(((4-Bromophenyl)sulfonyl)methyl)-3,4-dihydro-1(2H)-naphthalenone |
|---|---|
Formule moléculaire |
C17H15BrO3S |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)sulfonylmethyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H15BrO3S/c18-14-7-9-15(10-8-14)22(20,21)11-13-6-5-12-3-1-2-4-16(12)17(13)19/h1-4,7-10,13H,5-6,11H2 |
Clé InChI |
PZJRWUVDMRBUFH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)